molecular formula C17H26N6S B12236666 2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12236666
M. Wt: 346.5 g/mol
InChI Key: GTZHRQFPFDAVQM-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with tert-butyl, dimethyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the tert-butyl and dimethyl groups through alkylation reactions. The piperazinyl group is then introduced via a nucleophilic substitution reaction with an appropriate piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl and dimethyl groups but lacks the piperazinyl and thiadiazolyl moieties.

    Musk ketone: Contains tert-butyl and dimethyl groups but has a different core structure.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Similar in having tert-butyl and dimethyl groups but differs significantly in overall structure.

Uniqueness

2-Tert-butyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine ring with a piperazinyl group and a thiadiazolyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H26N6S

Molecular Weight

346.5 g/mol

IUPAC Name

5-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C17H26N6S/c1-11-12(2)18-15(17(4,5)6)20-14(11)22-7-9-23(10-8-22)16-19-13(3)21-24-16/h7-10H2,1-6H3

InChI Key

GTZHRQFPFDAVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C)C(C)(C)C)C

Origin of Product

United States

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